Cas no 1804027-85-7 (4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine)

4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H7F4N3O/c8-3-2-14-4(1-12)6(5(3)13)15-7(9,10)11/h2H,1,12H2,(H2,13,14)
- InChIKey: DRIONKDZESXKHQ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(CN)C(=C1N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- トポロジー分子極性表面積: 74.2
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022002656-1g |
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine |
1804027-85-7 | 97% | 1g |
$1,814.40 | 2022-04-02 | |
Alichem | A022002656-500mg |
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine |
1804027-85-7 | 97% | 500mg |
$970.20 | 2022-04-02 |
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridineに関する追加情報
Professional Introduction to 4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine (CAS No. 1804027-85-7)
4-Amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine, a compound with the chemical identifier CAS No. 1804027-85-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyridine core, has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry.
The molecular structure of 4-amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine incorporates several key functional groups that contribute to its unique chemical properties. The presence of an amino group at the 4-position, a secondary amine at the 2-position, a fluorine atom at the 5-position, and a trifluoromethoxy group at the 3-position creates a rich scaffold for further chemical manipulation and biological evaluation. Such structural features are often exploited in the design of novel therapeutic agents, particularly those targeting complex biological pathways.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atom in 4-amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine is strategically positioned to influence both electronic and steric properties, making it an attractive building block for medicinal chemists. Additionally, the secondary amine at the 2-position provides a site for further derivatization, allowing for the creation of diverse pharmacophores.
The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening techniques to identify promising candidates for drug development. Compounds like 4-amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine are often screened for their potential as kinase inhibitors, receptor modulators, or antimicrobial agents. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory and oncological diseases.
One of the most compelling aspects of 4-amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine is its potential as a precursor for more complex drug molecules. The combination of amino and fluoro substituents enhances its reactivity, enabling facile coupling with other pharmacophores through amide bond formation or nucleophilic substitution reactions. This flexibility makes it an invaluable intermediate in synthetic chemistry.
The synthesis of CAS No. 1804027-85-7 involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine ring system efficiently. The introduction of fluorinated groups requires precise control over reaction conditions to ensure high yields and minimal byproduct formation.
In academic research, 4-amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine has been utilized as a model compound to study electronic effects and steric interactions within fluorinated heterocycles. These studies contribute valuable insights into how substituents influence molecular recognition processes, which is crucial for rational drug design. Researchers have also explored its role in developing novel ligands for metalloproteins, where fluorinated pyridines can act as effective chelating agents.
The potential therapeutic applications of this compound are vast. For instance, its structural motif is reminiscent of known bioactive molecules that target G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. By modifying specific functional groups on the pyridine core, chemists can fine-tune the compound's pharmacological profile to achieve desired effects.
Economic considerations also play a significant role in the commercialization of compounds like CAS No. 1804027-85-7. The cost-effective synthesis and scalability of production are critical factors that determine whether a drug candidate will progress to clinical trials. Innovations in green chemistry have enabled more sustainable production methods, reducing waste and energy consumption while maintaining high purity standards.
The regulatory landscape for new pharmaceuticals continues to evolve, with increasing emphasis on safety and efficacy data before market approval. Companies developing drugs based on intermediates like 4-amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine must navigate stringent guidelines set by agencies such as the FDA and EMA. Collaborative efforts between academia and industry are essential to ensure that new drugs meet rigorous quality standards while advancing patient care.
In conclusion, CAS No. 1804027-85-7, or more accurately described as 4-amino-2-(aminomethyl)-5-fluoro-3-(trifluoromethoxy)pyridine, represents a promising candidate in pharmaceutical research with multifaceted applications ranging from drug discovery to synthetic chemistry. Its unique structural features offer opportunities for innovation across multiple disciplines within medicinal chemistry and chemical biology.
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